5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide
Description
The compound 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring distinct halogen and trifluoromethyl substituents. Its structure includes:
- A pyridine ring substituted with bromo at position 5 and chloro at position 2.
- A carboxamide group at position 3, linked to a 2-[4-(trifluoromethyl)phenyl]ethyl moiety.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogen substituents (Br, Cl) may influence electronic properties and intermolecular interactions. This structural motif is common in agrochemical and pharmaceutical research, where pyridine carboxamides are explored for bioactivity .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF3N2O/c16-11-7-12(13(17)22-8-11)14(23)21-6-5-9-1-3-10(4-2-9)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPXICQVGUJYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(N=CC(=C2)Br)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the following steps:
Halogenation: The starting material, pyridine, is halogenated using bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Coupling Reaction: The halogenated pyridine is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative of 4-(trifluoromethyl)phenyl.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the coupled product with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can introduce new functional groups to the molecule .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of pyridine, including those similar to 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide, exhibit promising activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cells through MTT assays, indicating their potential as lead compounds for drug development .
1.2 Antimicrobial Properties
Research has also focused on the antimicrobial activity of related pyridine derivatives. Compounds structurally related to this compound have shown significant antibacterial effects against strains such as Staphylococcus aureus and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis, making these compounds valuable in developing new antibiotics .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the trifluoromethyl group and the ethyl substituent can significantly influence the compound's potency and selectivity against specific biological targets.
Table 1: SAR Findings of Pyridine Derivatives
| Compound Structure | Target Activity | Observed Effects |
|---|---|---|
| 5-Bromo Derivative | Anticancer | High efficacy against A549 cells |
| Trifluoromethyl Substituted | Antimicrobial | Significant inhibition of Staphylococcus aureus |
| Ethyl Group Variation | Enhanced Activity | Improved binding affinity to target enzymes |
Material Science Applications
Beyond biological applications, the compound's unique chemical properties allow it to be explored in material science, particularly in the development of advanced materials like polymers and coatings. The presence of bromine and chlorine can enhance the thermal stability and chemical resistance of materials.
Table 2: Material Properties of Related Compounds
| Property | Value | Implications |
|---|---|---|
| Thermal Stability | High | Suitable for high-temperature applications |
| Chemical Resistance | Excellent | Ideal for protective coatings |
| Solubility in Organic Solvents | Moderate | Useful in organic synthesis processes |
Case Studies
Case Study 1: Anticancer Screening
A study evaluated the efficacy of a series of pyridine derivatives, including this compound, against various cancer cell lines. The results indicated that specific modifications to the molecular structure led to enhanced cytotoxicity, particularly in breast cancer models .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were synthesized and tested for their antimicrobial activity using a broth dilution method. The findings highlighted that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new therapeutic agents against resistant strains .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Halogenation : The target compound’s bromo and chloro substituents contrast with analogs like P4 (ethylsulfanyl at C3) and ’s compound (chloro at C6). Halogens increase molecular weight and may improve binding via halogen bonds, whereas sulfur-based groups (e.g., ethylsulfanyl) could reduce solubility .
- Trifluoromethyl Groups : Present in all compared compounds, this group enhances metabolic stability and lipophilicity. However, its placement varies—e.g., on a phenyl ring (target compound) vs. a thiadiazole (P4) or benzyl group () .
- Linker Flexibility : The target’s ethyl linker provides conformational flexibility compared to rigid linkers (e.g., benzyl in ). This flexibility may improve target engagement in biological systems .
Crystallographic and Intermolecular Interactions
- Such interactions influence crystal packing and solubility .
- The planar conformation of ’s molecule, driven by π-conjugation, contrasts with the target’s likely non-planar structure due to the ethyl linker. Planarity may enhance stacking interactions but reduce bioavailability .
Biological Activity
5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H13BrClF3N
- Molecular Weight : 351.62 g/mol
- CAS Number : 823221-93-8
This compound features a pyridine ring substituted with various functional groups, which play crucial roles in its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
-
Inhibition of Enzymatic Activity :
- The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can increase the potency of the compound against specific enzymes. For instance, studies have shown that compounds with trifluoromethyl substitutions exhibit enhanced inhibition of 5-hydroxytryptamine (5-HT) uptake, indicating potential applications in treating mood disorders .
- Targeting Kinase Activity :
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) is essential for assessing the safety and efficacy of this compound:
- Absorption : The lipophilic nature due to the trifluoromethyl group may enhance absorption through biological membranes.
- Distribution : The compound's distribution is influenced by its molecular weight and lipophilicity, potentially leading to significant tissue accumulation.
- Metabolism : Cytochrome P450 enzymes may metabolize the compound, necessitating further studies on metabolic pathways.
- Excretion : Renal excretion is likely given the polar nature of some metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
